

## Comparative Analysis of CD161 Expression in Cancer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CD161     |           |
| Cat. No.:            | B15569029 | Get Quote |

An overview of **CD161**, an emerging immune checkpoint, and its varied expression and prognostic significance across different malignancies. This guide provides a comparative data summary, details on experimental validation, and diagrams of its signaling pathway and analytical workflows.

**CD161**, encoded by the KLRB1 gene, is a C-type lectin-like receptor recognized as a potential new immune checkpoint.[1] It is predominantly expressed on natural killer (NK) cells and various T lymphocyte subsets, including CD4+, CD8+, and γδ T cells.[2][3] Its interaction with its ligand, CLEC2D (also known as LLT1), can modulate immune cell function, playing a complex and often context-dependent role in the tumor microenvironment.[4][5] While some studies point to an inhibitory function, enhancing tumor escape, others suggest a co-stimulatory role associated with improved anti-tumor immunity.[3][5][6] This guide provides a comparative analysis of **CD161** expression across various cancers, offering insights for researchers and drug development professionals exploring its potential as a biomarker and therapeutic target.

# Quantitative Analysis of CD161 Expression Across Cancer Types

The expression of **CD161** and its prognostic implications vary significantly among different cancers. Data from large-scale analyses, such as The Cancer Genome Atlas (TCGA), have revealed distinct patterns of upregulation and downregulation.



| Cancer Type                                 | Abbreviation | CD161<br>Expression vs.<br>Normal Tissue | Prognostic<br>Significance of<br>High<br>Expression | References |
|---------------------------------------------|--------------|------------------------------------------|-----------------------------------------------------|------------|
| Adrenocortical<br>Carcinoma                 | ACC          | High                                     | Favorable                                           | [1][7]     |
| Bladder<br>Urothelial<br>Carcinoma          | BLCA         | Low                                      | Favorable                                           | [1][7]     |
| Breast Invasive<br>Carcinoma                | BRCA         | Low                                      | Favorable                                           | [1][7][8]  |
| Cervical<br>Squamous Cell<br>Carcinoma      | CESC         | High                                     | Favorable                                           | [1][7]     |
| Cholangiocarcino ma                         | CHOL         | High                                     | Favorable                                           | [7][9]     |
| Colon<br>Adenocarcinoma                     | COAD         | Low                                      | N/A                                                 | [1][9]     |
| Esophageal<br>Carcinoma                     | ESCA         | High                                     | Unfavorable                                         | [1][7]     |
| Glioblastoma<br>Multiforme                  | GBM          | High                                     | Favorable                                           | [1][7]     |
| Head and Neck<br>Squamous Cell<br>Carcinoma | HNSC         | Low                                      | Favorable                                           | [1][7]     |
| Kidney Renal<br>Clear Cell<br>Carcinoma     | KIRC         | High                                     | N/A                                                 | [1][7]     |
| Kidney Renal<br>Papillary Cell<br>Carcinoma | KIRP         | High                                     | Favorable                                           | [1][7]     |



| Acute Myeloid<br>Leukemia                | LAML | High | N/A         | [1][7]       |
|------------------------------------------|------|------|-------------|--------------|
| Brain Lower<br>Grade Glioma              | LGG  | High | Unfavorable | [1][2][7][9] |
| Liver<br>Hepatocellular<br>Carcinoma     | LIHC | Low  | Favorable   | [1][7]       |
| Lung<br>Adenocarcinoma                   | LUAD | Low  | Favorable   | [1][7]       |
| Lung Squamous<br>Cell Carcinoma          | LUSC | Low  | N/A         | [1]          |
| Ovarian Serous<br>Cystadenocarcin<br>oma | OV   | High | Favorable   | [1][7]       |
| Pancreatic<br>Adenocarcinoma             | PAAD | High | Favorable   | [1][7]       |
| Pheochromocyto<br>ma &<br>Paraganglioma  | PCPG | High | N/A         | [1]          |
| Rectum<br>Adenocarcinoma                 | READ | High | Favorable   | [1][7]       |
| Skin Cutaneous<br>Melanoma               | SKCM | High | Favorable   | [1][6][7]    |
| Stomach<br>Adenocarcinoma                | STAD | High | N/A         | [1][7]       |
| Testicular Germ<br>Cell Tumors           | TGCT | High | N/A         | [1][7]       |
| Thymoma                                  | THYM | High | N/A         | [1][7]       |
| Uveal Melanoma                           | UVM  | N/A  | Unfavorable | [2][7][9]    |



This table summarizes findings from multiple pan-cancer analyses. "N/A" indicates that a strong prognostic correlation was not consistently reported in the cited sources.

## The CD161-CLEC2D Signaling Pathway

**CD161** exerts its function primarily through binding its ligand, CLEC2D, which can be expressed on tumor cells and antigen-presenting cells.[4] The downstream effects of this interaction are complex and can lead to either immune activation or inhibition. A key part of the signaling cascade involves the enzyme acid sphingomyelinase (aSMase), which associates with the cytoplasmic tail of **CD161**.[3][5] Ligation of **CD161** by CLEC2D can trigger aSMase to convert sphingomyelin into ceramide, a lipid messenger that subsequently activates the PI3K-Akt signaling pathway, influencing T-cell proliferation and cytokine production.[3][5] The ultimate outcome—co-stimulation or inhibition—may depend on the specific immune cell subset and the broader context of the tumor microenvironment.[5]





Click to download full resolution via product page

Caption: The CD161 signaling cascade upon ligation with its ligand, CLEC2D.



### **Experimental Protocols**

The analysis of **CD161** in cancer research employs a multi-faceted approach, from large-scale bioinformatic screening to detailed functional assays.

- 1. Bioinformatic Analysis of Public Databases:
- Methodology: Initial investigation often involves mining RNA-sequencing (RNA-seq) and clinical data from public repositories like The Cancer Genome Atlas (TCGA) and the Genotype-Tissue Expression (GTEx) project.[1][10] This allows for a pan-cancer overview of KLRB1 (CD161) gene expression levels in tumor versus normal tissues and correlation with patient survival data.[1][9]
- Application: Used to identify cancers where CD161 is differentially expressed and may have prognostic significance, guiding further experimental validation.
- 2. Protein Expression Analysis:
- Immunohistochemistry (IHC):
  - Methodology: IHC is used to visualize the location and abundance of the CD161 protein in formalin-fixed, paraffin-embedded tumor tissue sections. Antibodies specific to CD161 are applied, followed by a detection system that generates a colored product at the site of the antibody-antigen reaction.[2]
  - Application: Determines the cellular (e.g., cytoplasm, membrane) and tissue-level distribution of CD161, confirming expression in both tumor-infiltrating immune cells and potentially cancer cells.[2][9]
- Flow Cytometry:
  - Methodology: This technique is used to quantify the percentage of cells expressing CD161 within a suspension of single cells, such as from peripheral blood, bone marrow, or disaggregated tumor tissue.[4] Cells are labeled with fluorescently tagged antibodies against CD161 and other cell surface markers, then analyzed as they pass through a laser.



Application: Essential for identifying the specific immune cell subsets (e.g., CD8+ T cells,
 NK cells) that express CD161 in the tumor microenvironment.[11][12]

#### 3. Functional Assays:

- In Vitro Co-culture Systems:
  - Methodology: Immune cells (T cells or NK cells) are co-cultured with cancer cell lines that express the CD161 ligand, CLEC2D.[4][11] The effect of this interaction is assessed by measuring immune cell proliferation, cytokine production (e.g., IFN-y, IL-2), and cytotoxicity (killing of cancer cells). The addition of a CD161-blocking antibody can reveal the functional consequence of disrupting the pathway.[4][12]
  - Application: Directly tests whether the CD161-CLEC2D interaction is inhibitory or activating for a specific immune cell type against a specific cancer type.
- In Vivo Animal Models:
  - Methodology: Humanized mouse models, which are immunodeficient mice engrafted with a human immune system and a human tumor, are often used.[11][13] These mice can be treated with therapeutic agents, such as a CD161-blocking monoclonal antibody, to evaluate the impact on tumor growth and overall survival.[4]
  - Application: Provides pre-clinical evidence for the efficacy of targeting CD161 as a cancer immunotherapy.
- 4. Single-Cell RNA Sequencing (scRNA-seq):
- Methodology: scRNA-seq provides a high-resolution view of gene expression on an individual cell basis within a tumor.[7] This allows for the precise identification of which cell populations express KLRB1 and what other genes are co-expressed, revealing the functional state of these cells.[4][6]
- Application: Uncovers the heterogeneity of CD161 expression within the tumor
  microenvironment and helps define the characteristics of CD161-positive immune cells, such
  as whether they are exhausted, cytotoxic, or have a memory phenotype.[6][11]





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Frontiers | A Pan-Cancer Analysis of CD161, a Potential New Immune Checkpoint [frontiersin.org]
- 2. CD161, a promising Immune Checkpoint, correlates with Patient Prognosis: A Pan-cancer Analysis [jcancer.org]
- 3. LLT1-CD161 Interaction in Cancer: Promises and Challenges PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Frontiers | LLT1-CD161 Interaction in Cancer: Promises and Challenges [frontiersin.org]
- 6. Frontiers | High tumor CD161 expression predicts a survival advantage and marks a Th1-skewed microenvironment [frontiersin.org]
- 7. A pan-cancer and single-cell sequencing analysis of CD161, a promising oncoimmunological biomarker in tumor microenvironment and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of CD161 expression as a novel prognostic biomarker in breast cancer correlated with immune infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CD161, a promising Immune Checkpoint, correlates with Patient Prognosis: A Pan-cancer Analysis PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Pan-Cancer Analysis of CD161, a Potential New Immune Checkpoint PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting of the CD161 inhibitory receptor enhances T-cell–mediated immunity against hematological malignancies PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeting of the CD161 inhibitory receptor enhances T-cell-mediated immunity against hematological malignancies PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of CD161 Expression in Cancer: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15569029#comparative-analysis-of-cd161-expression-in-different-types-of-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com